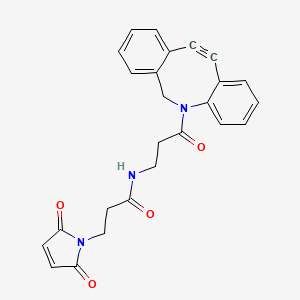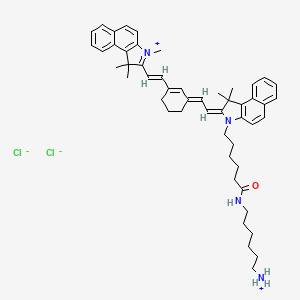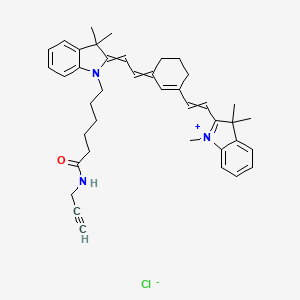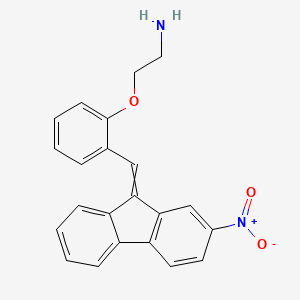
DBCO-Maleimid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-Maleimide is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent, containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . It is also a sulfhydryl reactive reagent containing a maleimide group .
Synthesis Analysis
DBCO-Maleimide is used in the orthogonal synthesis of a versatile building block for dual functionalization of targeting vectors . It is clicked to the azidolysine to present a maleimide group that could react with the exposed sulfhydryl groups of the cysteine residues . It allows for simple combination of a DBCO group and thiol-containing molecules, such as cysteine-containing peptides .
Molecular Structure Analysis
The empirical formula of DBCO-Maleimide is C25H21N3O4, and its molecular weight is 427.45 .
Chemical Reactions Analysis
The maleimide group in DBCO-Maleimide reacts with sulfhydryl groups at pH 6.5 – 7.5 to form stable thioether bonds . It also reacts with a thiol and an amine to dibromomaleimides, generating aminothiomaleimides .
Physical And Chemical Properties Analysis
DBCO-Maleimide is a solid substance that should be stored at temperatures below -20°C .
Wissenschaftliche Forschungsanwendungen
Protein-Protein-Konjugation
DBCO-Maleimid kann zur Konjugation von Proteinen miteinander verwendet werden, ohne dass eine Kupferkatalyse erforderlich ist. Dies ist besonders nützlich, um die Funktion und Struktur von Proteinen zu erhalten, die empfindlich gegenüber Kupfer sein können. Die Maleimidgruppe reagiert mit Thiolgruppen an Cysteinresten, während die DBCO-Gruppe anschließend mit Azid-markierten Proteinen reagieren kann und eine stabile Triazol-Verknüpfung bildet {svg_1}.
Antikörper-Wirkstoff-Konjugate (ADCs)
Bei der Entwicklung von zielgerichteten Krebstherapien ermöglicht this compound die Anbindung von zytotoxischen Medikamenten an Antikörper, die spezifisch für Krebszellenantigene sind. Die kupferfreie Natur der Click-Chemie stellt sicher, dass der Antikörper seine Spezifität und Bindungsaffinität behält {svg_2}.
Oberflächenmodifikation
Oberflächen von Materialien wie Nanopartikel oder Mikroplatten können mit this compound modifiziert werden, um funktionelle Gruppen einzuführen, die gegenüber Aziden reaktiv sind. Dies ermöglicht die Immobilisierung von azidhaltigen Molekülen, was für die Entwicklung von Sensoren oder als Methode zur Herstellung funktionaler Biomaterialien nützlich sein kann {svg_3}.
Modifikation kleiner Moleküle
This compound wird verwendet, um kleine Moleküle mit Thiolgruppen zu modifizieren, wobei eine DBCO-Einheit hinzugefügt wird, die später mit Azid-modifizierten Zielen reagieren kann. Diese Anwendung ist in der Wirkstoffforschung und -entwicklung von Bedeutung, wo sie verwendet werden kann, um Pharmakophore zu modifizieren oder Prodrugs zu erzeugen {svg_4}.
Peptidsynthese
In der Peptidsynthese kann this compound verwendet werden, um eine DBCO-Gruppe in Peptide einzuführen, die Cysteinreste enthalten. Dies ermöglicht die anschließende kupferfreie Click-Chemie mit Azid-haltigen Verbindungen, was die Synthese komplexer Peptidkonstrukte ermöglicht {svg_5}.
Bioorthogonale Markierung
This compound ist ideal für die bioorthogonale Markierung, bei der es verwendet werden kann, um Biomoleküle in lebenden Systemen zu markieren, ohne in natürliche biochemische Prozesse einzugreifen. Dies ist entscheidend für die Untersuchung biologischer Pfade und Interaktionen in Echtzeit {svg_6}.
Wirkmechanismus
Target of Action
DBCO-Maleimide is a heterobifunctional crosslinker that primarily targets molecules with free (reduced) sulfhydryls . These targets include peptides and high molecular weight proteins, such as antibodies . The maleimide group in DBCO-Maleimide reacts predominantly with these free sulfhydryls, forming stable thioether bonds .
Mode of Action
The mode of action of DBCO-Maleimide involves two key steps. First, the maleimide group reacts with a thiol/sulfhydryl group in a protein, biomolecule, or surface to form a stable thioether bond and a covalently bound DBCO moiety . This reaction predominantly occurs at pH 6.5-7.5 . At pH values greater than 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur .
The second step involves the DBCO group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction can be used for a variety of applications including protein-protein, protein-biomolecule, and protein-small molecule conjugations .
Pharmacokinetics
It’s known that the compound is used in the synthesis of antibody-drug conjugates (adcs) . ADCs are designed to harness the specificity of monoclonal antibodies to deliver cytotoxic drugs to specific cell types . The linker, such as DBCO-Maleimide, plays a crucial role in the pharmacokinetics of these ADCs .
Result of Action
The result of DBCO-Maleimide’s action is the formation of stable conjugates between different biomolecules. This can be used to create diverse bioconjugates, such as ADCs . The exact molecular and cellular effects of DBCO-Maleimide’s action depend on the specific biomolecules it is conjugated with and the biological context in which they are used.
Action Environment
The action of DBCO-Maleimide is influenced by several environmental factors. For instance, the pH of the environment affects the reactivity of the maleimide group . It reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . At pH values greater than 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur . Additionally, buffers that contain sulfhydryl-containing components or azides should be avoided, as they can react with DBCO .
Safety and Hazards
When handling DBCO-Maleimide, it is advised to avoid dust formation, breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
Relevant Papers
A paper titled “Orthogonal synthesis of a versatile building block for dual functionalization of targeting vectors” discusses the use of DBCO-Maleimide in the synthesis of a versatile building block . Another paper titled “Site-selective modification strategies in antibody–drug conjugates” presents DBCO-Maleimide as a cysteine-selective linker molecule .
Biochemische Analyse
Biochemical Properties
DBCO-Maleimide plays a significant role in biochemical reactions. The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . This reaction is used to label proteins, biomolecules, or surfaces with a covalently bound DBCO moiety .
Cellular Effects
DBCO-Maleimide can react in a biological system without interfering with normal biochemical processes . This bioorthogonal property results in minimal off-target labeling of macromolecules found in cells or complex cell lysates .
Molecular Mechanism
The molecular mechanism of DBCO-Maleimide involves two steps. First, each coupling partner is independently labeled with a DBCO or azide group . Second, the two partners are introduced into the same system where labeling occurs without any additional reagents, such as a copper catalyst . The reaction between a DBCO and azide can be used for a variety of applications including protein-protein, protein-biomolecule, and protein-small molecule conjugations .
Temporal Effects in Laboratory Settings
In a typical conjugation procedure, the reaction solution may appear cloudy due to the low aqueous solubility of DBCO-Maleimide, but it usually becomes clearer as the reaction proceeds . The product is stable for 1 year when stored as directed .
Eigenschaften
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c29-22(14-16-27-23(30)11-12-24(27)31)26-15-13-25(32)28-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)28/h1-8,11-12H,13-17H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFQNAGPXIVKND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCN4C(=O)C=CC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does DBCO-Maleimide facilitate dual functionalization of biomolecules?
A: DBCO-Maleimide is a heterobifunctional crosslinker that enables the attachment of two different functional groups to a biomolecule. [, ] It achieves this through its two reactive groups:
Q2: Can you provide an example of how DBCO-Maleimide was successfully employed in a research setting according to the provided papers?
A: In one of the studies, researchers used DBCO-Maleimide to create a dual-functionalized cyclic peptide. [] They first synthesized a building block containing a DOTA chelator (for radionuclide attachment) linked to DBCO. Separately, a cyclic peptide with a thiolated linker was synthesized. Reacting the DBCO-maleimide building block with the thiolated peptide via a thiol-maleimide reaction resulted in a dual-functionalized peptide. This peptide could then be radiolabeled with [111In]InCl3 for potential use in imaging and therapeutic applications. This study highlights the utility of DBCO-Maleimide in efficiently creating dual-functionalized biomolecules for research purposes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)



![(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide](/img/structure/B606881.png)

![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)

